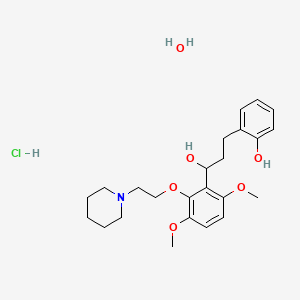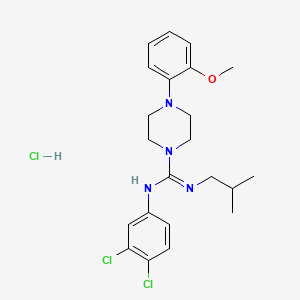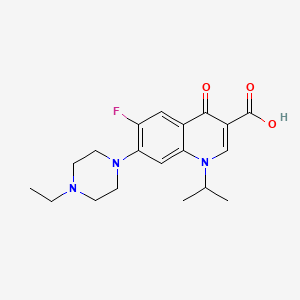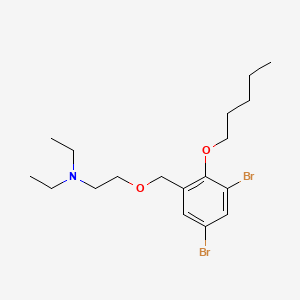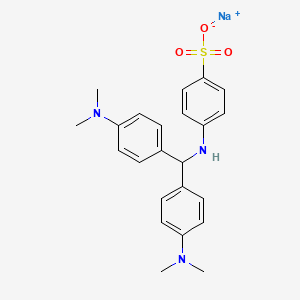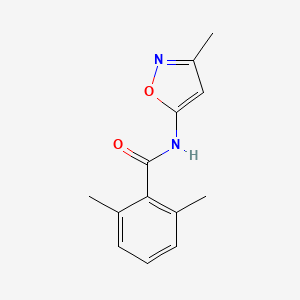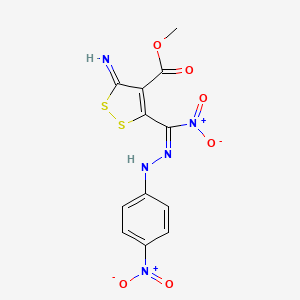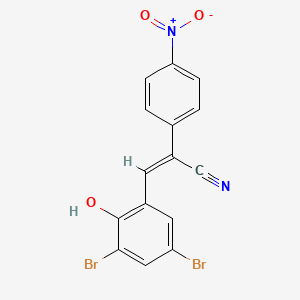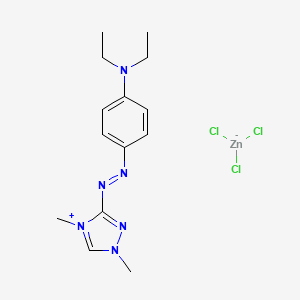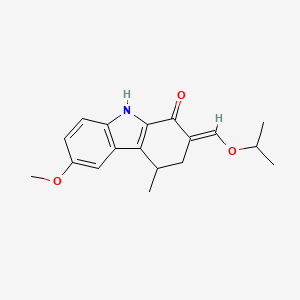
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the isopropoxymethylene, methoxy, and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for studying its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its potential anti-cancer properties, as carbazole derivatives are known to exhibit anti-tumor activity.
Industry: It may be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism by which 2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to alterations in cellular processes such as proliferation, apoptosis, or signal transduction. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another related compound with similar structural features and potential therapeutic applications.
Uniqueness
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxymethylene and methoxy groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
72237-74-2 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
(2E)-6-methoxy-4-methyl-2-(propan-2-yloxymethylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C18H21NO3/c1-10(2)22-9-12-7-11(3)16-14-8-13(21-4)5-6-15(14)19-17(16)18(12)20/h5-6,8-11,19H,7H2,1-4H3/b12-9+ |
InChI 键 |
XWEMTAMPNJACMR-FMIVXFBMSA-N |
手性 SMILES |
CC1C/C(=C\OC(C)C)/C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
规范 SMILES |
CC1CC(=COC(C)C)C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


